An In-depth Technical Guide to 1-Bromo-5-nonanone: Synthesis, Properties, and Applications in Advanced Organic Synthesis
An In-depth Technical Guide to 1-Bromo-5-nonanone: Synthesis, Properties, and Applications in Advanced Organic Synthesis
This technical guide provides a comprehensive overview of 1-Bromo-5-nonanone, a bifunctional organic compound with significant potential as an intermediate in advanced organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document delineates the fundamental chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and a discussion of its prospective applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The compound of interest is a nine-carbon aliphatic chain featuring a ketone functional group at the fifth position and a bromine atom at one terminus.
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Systematic IUPAC Name: 1-Bromo-5-nonanone
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CAS Number: A specific CAS registry number for 1-Bromo-5-nonanone is not readily found in major chemical databases. This suggests that it is a novel or uncommon compound, primarily intended for use as a synthetic intermediate rather than a widely available commercial product.
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Molecular Formula: C₉H₁₇BrO
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Molecular Weight: 221.13 g/mol
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Chemical Structure:
Physicochemical Properties
Experimentally determined data for 1-Bromo-5-nonanone are not available in the current literature. However, its properties can be reasonably estimated based on its parent molecule, 5-nonanone (CAS: 502-56-7), and the influence of the terminal bromine atom.[1][2][3][4] The introduction of bromine is expected to increase the molecular weight, density, boiling point, and refractive index compared to 5-nonanone.
Table 1: Comparison of Physicochemical Properties
| Property | 5-Nonanone (Experimental) | 1-Bromo-5-nonanone (Estimated) |
| Molecular Weight | 142.24 g/mol [4] | 221.13 g/mol |
| Boiling Point | 186-187 °C[2] | > 200 °C |
| Melting Point | -50 °C[1] | < -20 °C |
| Density | 0.82 g/mL[2] | ~1.1 g/mL |
| Flash Point | 60.6 °C[1] | > 80 °C |
| Refractive Index | ~1.419[2] | ~1.46 |
| Solubility | Slightly soluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents like ethers, esters, and halogenated hydrocarbons. |
Synthesis of 1-Bromo-5-nonanone: A Methodological Approach
The synthesis of 1-Bromo-5-nonanone can be achieved through the selective bromination of 5-nonanone. The most common and effective method for achieving monobromination at the less substituted α-position of a ketone is through an acid-catalyzed pathway.[5][6]
Underlying Principle: Acid-Catalyzed α-Bromination
The mechanism involves the acid-catalyzed formation of an enol intermediate, which is the rate-determining step.[6] This enol then acts as a nucleophile, attacking molecular bromine to yield the α-bromo ketone. Using acidic conditions helps to prevent the polybromination that can occur under basic conditions due to the increased acidity of the remaining α-hydrogens in the brominated product.[7]
Experimental Protocol: Synthesis of 1-Bromo-5-nonanone
This protocol is adapted from established procedures for the α-bromination of ketones.[8]
Materials and Reagents:
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5-Nonanone (98% purity)
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Bromine (Br₂)
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Glacial Acetic Acid
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Diethyl Ether
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Deionized Water
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
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Charging the Flask: To the flask, add 5-nonanone (0.1 mol, 14.2 g) and glacial acetic acid (50 mL).
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Initiation of Reaction: Begin stirring the mixture and gently heat it to 40-50°C using a heating mantle.
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Addition of Bromine: Dissolve bromine (0.1 mol, 16.0 g, approx. 5.1 mL) in 20 mL of glacial acetic acid and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the reaction temperature below 55°C. The characteristic red-brown color of bromine should fade as it is consumed.
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Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional hour, or until the bromine color has completely disappeared.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Carefully pour the mixture into 150 mL of cold deionized water.
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Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid - perform carefully due to CO₂ evolution), and finally with 50 mL of brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure 1-Bromo-5-nonanone.
Caption: Synthesis workflow for 1-Bromo-5-nonanone.
Applications in Research and Drug Development
1-Bromo-5-nonanone is a valuable bifunctional molecule, possessing two distinct reactive sites: an electrophilic carbon bearing the bromine atom and a carbonyl group. This dual reactivity makes it a versatile building block in organic synthesis.
Intermediate in Complex Molecule Synthesis
The primary application of 1-Bromo-5-nonanone is as an intermediate for the construction of more complex molecular architectures.[5] The terminal bromo-group can undergo nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the introduction of diverse functional groups. The ketone moiety can be used in reactions such as Wittig olefination, reductive amination, or as a directing group in C-H activation reactions.[9]
Scaffold for Heterocyclic Chemistry
The combination of a ketone and an alkyl halide in the same molecule is a classic precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could lead to pyrazoles, while reaction with amidines could yield pyrimidines, depending on the reaction conditions and subsequent cyclization strategies.
Potential in Drug Discovery
The carbonyl group is a ubiquitous feature in pharmaceuticals, often involved in hydrogen bonding with biological targets.[10] Furthermore, molecules containing ketone functionalities are being explored as reversible covalent inhibitors.[11] The alkyl bromide portion of 1-Bromo-5-nonanone could serve as a reactive handle to covalently link to target proteins, a strategy increasingly used in the design of highly potent and selective drugs.[5] The long aliphatic chain also provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Bromo-5-nonanone is not available. However, based on the functional groups present, the following precautions, derived from data on alkyl bromides and ketones, should be strictly followed.[12]
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General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
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Inhalation: Vapors of alkyl bromides and ketones can be irritating to the respiratory system. Avoid inhaling vapors.
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Skin Contact: Alkyl bromides can be irritating to the skin and may cause burns upon prolonged contact. In case of contact, immediately wash the affected area with soap and water.
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Eye Contact: Can cause serious eye irritation or damage. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
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Fire and Explosion Hazard: The compound is expected to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[14][15]
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-5-nonanone represents a promising, albeit under-explored, chemical entity for advanced organic synthesis. Its bifunctional nature provides a versatile platform for the construction of complex and potentially bioactive molecules. While its physicochemical and toxicological properties require experimental validation, established chemical principles allow for its safe synthesis and handling. This guide provides the foundational knowledge for researchers and drug development professionals to leverage the synthetic potential of 1-Bromo-5-nonanone in their scientific endeavors.
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